molecular formula C23H20N2O3 B3259240 3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol CAS No. 315234-94-7

3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol

Cat. No.: B3259240
CAS No.: 315234-94-7
M. Wt: 372.4 g/mol
InChI Key: FOHGGAWMVAOFGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol is an organic compound that belongs to the class of indole derivatives This compound is characterized by its complex structure, which includes a nitroethyl group, a methylphenyl group, and a phenyl group attached to an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol typically involves multi-step organic reactions. One common method starts with the nitration of 4-methylacetophenone to introduce the nitro group. This is followed by a Friedel-Crafts acylation reaction to attach the nitroethyl group to the indole core. The final step involves the reduction of the nitro group to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction of the nitro group to an amine group is a common reaction.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitroso and nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole core can bind to specific receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indole
  • 3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-one
  • 3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-thiol

Uniqueness

3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol is unique due to the presence of the hydroxyl group on the indole ring, which can significantly influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-hydroxy-3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-16-11-13-17(14-12-16)20(15-24(26)27)22-19-9-5-6-10-21(19)25(28)23(22)18-7-3-2-4-8-18/h2-14,20,28H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHGGAWMVAOFGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=C(N(C3=CC=CC=C32)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol
Reactant of Route 2
Reactant of Route 2
3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol
Reactant of Route 3
3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol
Reactant of Route 4
3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol
Reactant of Route 5
3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol
Reactant of Route 6
3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.